1-tert-Butyl 2-methyl (2S,5R)-5-aminopiperidine-1,2-dicarboxylate
Overview
Description
1-tert-Butyl 2-methyl (2S,5R)-5-aminopiperidine-1,2-dicarboxylate is a complex organic compound that features a piperidine ring substituted with tert-butyl, methyl, and amino groups
Preparation Methods
The synthesis of 1-tert-Butyl 2-methyl (2S,5R)-5-aminopiperidine-1,2-dicarboxylate typically involves multiple steps starting from simpler organic molecules. One common route involves the use of 1-tert-butyl 2-methyl ®-5-oxypyrrolidine-1,2-dicarboxylic acid ester as a starting material .
Industrial production methods may involve the use of flow microreactor systems to enhance the efficiency and sustainability of the synthesis process . These systems allow for better control over reaction conditions and can be scaled up for large-scale production.
Chemical Reactions Analysis
1-tert-Butyl 2-methyl (2S,5R)-5-aminopiperidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketones or aldehydes into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace one functional group with another, often using reagents like halides or sulfonates.
Protection/Deprotection: Protecting groups such as tert-butyl can be added or removed to facilitate specific reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-tert-Butyl 2-methyl (2S,5R)-5-aminopiperidine-1,2-dicarboxylate has several applications in scientific research:
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of 1-tert-Butyl 2-methyl (2S,5R)-5-aminopiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar compounds to 1-tert-Butyl 2-methyl (2S,5R)-5-aminopiperidine-1,2-dicarboxylate include other piperidine derivatives with different substituents. For example:
1-tert-Butyl 2-methyl (2S,5R)-5-hydroxypiperidine-1,2-dicarboxylate: This compound has a hydroxyl group instead of an amino group.
1-tert-Butyl 2-methyl (2S,5R)-5-oxypiperidine-1,2-dicarboxylate: This compound features an oxo group instead of an amino group.
Biological Activity
1-tert-Butyl 2-methyl (2S,5R)-5-aminopiperidine-1,2-dicarboxylate, also known as (2S,5R)-5-Amino-1,2-piperidinedicarboxylic acid 1-(tert-butyl) 2-methyl ester, is a compound with significant biological activity. Its molecular formula is C12H22N2O4, and it has a molecular weight of 258.31 g/mol. This compound has garnered interest in various fields including medicinal chemistry and pharmacology due to its potential therapeutic applications.
Basic Information
Property | Value |
---|---|
Molecular Formula | C12H22N2O4 |
Molecular Weight | 258.31 g/mol |
CAS Number | 915976-35-1 |
Synonyms | (2S,5R)-5-Amino-1,2-piperidinedicarboxylic acid 1-(tert-butyl) 2-methyl ester |
Structural Characteristics
The structure of the compound features a piperidine ring with two carboxylate groups and an amino group, which are critical for its biological activity. The tert-butyl group enhances lipophilicity, affecting the compound's interaction with biological membranes.
Pharmacological Profile
Research indicates that this compound exhibits several pharmacological activities:
- Antitumor Activity : Similar compounds have shown significant antitumor effects in various cancer cell lines. Studies on related piperidine derivatives suggest that they may inhibit tumor growth through apoptosis induction and cell cycle arrest .
- Neuroprotective Effects : The compound may have neuroprotective properties by modulating neurotransmitter systems. For instance, analogs have been studied for their potential in treating neurodegenerative diseases by enhancing synaptic plasticity and reducing oxidative stress .
Study on Antitumor Activity
A study evaluated the antitumor effects of a related piperidine derivative in murine models. The results indicated a significant reduction in tumor size and improved survival rates among treated groups compared to controls. The mechanism was attributed to apoptosis induced by the compound's interaction with cellular signaling pathways .
Neuroprotective Study
Research involving a series of piperidine derivatives demonstrated their ability to protect against oxidative stress-induced neuronal damage. The compounds were shown to enhance the expression of neuroprotective proteins and reduce markers of inflammation in neuronal cultures .
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,5R)-5-aminopiperidine-1,2-dicarboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-7-8(13)5-6-9(14)10(15)17-4/h8-9H,5-7,13H2,1-4H3/t8-,9+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYXYJDOKAFLDT-BDAKNGLRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CCC1C(=O)OC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](CC[C@H]1C(=O)OC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10717894 | |
Record name | 1-tert-Butyl 2-methyl (2S,5R)-5-aminopiperidine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10717894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915976-35-1 | |
Record name | 1-tert-Butyl 2-methyl (2S,5R)-5-aminopiperidine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10717894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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